3,5-dimethoxy-N-(4-{[2-methyl-6-(propan-2-yloxy)pyrimidin-4-yl]amino}phenyl)benzamide
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Overview
Description
3,5-dimethoxy-N-(4-{[2-methyl-6-(propan-2-yloxy)pyrimidin-4-yl]amino}phenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes methoxy groups and a pyrimidinyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(4-{[2-methyl-6-(propan-2-yloxy)pyrimidin-4-yl]amino}phenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is the coupling of a methoxy-substituted benzamide with a pyrimidinyl amine derivative under specific reaction conditions. The reaction often requires the use of coupling agents such as triazinyloxyimino derivatives and CDMT (carbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-(4-{[2-methyl-6-(propan-2-yloxy)pyrimidin-4-yl]amino}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction of the amide bond may produce amines.
Scientific Research Applications
3,5-dimethoxy-N-(4-{[2-methyl-6-(propan-2-yloxy)pyrimidin-4-yl]amino}phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(4-{[2-methyl-6-(propan-2-yloxy)pyrimidin-4-yl]amino}phenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxy-1,3,5-triazin-2-yl derivatives: These compounds share similar structural features and may have comparable applications.
Methoxy-substituted benzamides: These compounds also contain methoxy groups and amide bonds, making them structurally similar.
Uniqueness
What sets 3,5-dimethoxy-N-(4-{[2-methyl-6-(propan-2-yloxy)pyrimidin-4-yl]amino}phenyl)benzamide apart is its unique combination of methoxy groups and a pyrimidinyl moiety, which may confer specific binding properties and biological activities not found in other similar compounds.
Properties
IUPAC Name |
3,5-dimethoxy-N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-14(2)31-22-13-21(24-15(3)25-22)26-17-6-8-18(9-7-17)27-23(28)16-10-19(29-4)12-20(11-16)30-5/h6-14H,1-5H3,(H,27,28)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMLFMLKQIWMIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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